The Strategic Application of 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide in Advanced Drug Discovery
The Strategic Application of 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide in Advanced Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In modern rational drug design, the selection of highly functionalized building blocks dictates the downstream success of an active pharmaceutical ingredient (API). 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide (CAS: 1865088-94-3) has emerged as a privileged scaffold, particularly in the development of next-generation kinase inhibitors and targeted oncology therapeutics. As a Senior Application Scientist, I have structured this guide to dissect the causality behind its structural features and provide a field-proven, self-validating methodology for its synthesis and application.
Structural Rationale & Pharmacophore Design
Every functional group on the 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide scaffold serves a distinct, calculated purpose in optimizing both synthetic tractability and pharmacological efficacy.
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4-Fluoro Substitution: The introduction of a highly electronegative fluorine atom adjacent to the amino group serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the para position, significantly enhancing the metabolic half-life of the final drug ([1]). Second, the inductive electron-withdrawing effect lowers the
of the adjacent 5-amino group, modulating its nucleophilicity for controlled late-stage functionalization. -
2-Methyl Group: This group induces a severe steric clash with the amide carbonyl oxygen. This forces the amide group out of the plane of the benzene ring. Breaking planarity is a critical strategy to reduce
-stacking driven aggregation, thereby increasing aqueous solubility and locking the molecule into a bioactive conformation. -
N,N-Dimethylamide: By fully methylating the amide nitrogen, a hydrogen bond donor is removed. This specific modification increases the lipophilicity-to-polar-surface-area ratio, directly improving passive membrane permeability across the gut wall and blood-brain barrier.
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5-Amino Handle: This serves as the primary vector for API assembly, acting as a reliable nucleophile for Buchwald-Hartwig cross-coupling or SNAr reactions with heteroaryl chlorides (e.g., pyrimidines or quinolines).
Figure 1: Logical relationship between structural features and pharmacological properties.
Physicochemical Profiling
Understanding the quantitative parameters of this intermediate is essential for predicting its behavior in harsh reaction conditions. The data below summarizes its core properties ([2]).
| Property | Value | Causality / Relevance |
| Molecular Formula | Defines the precise mass and elemental composition. | |
| Molecular Weight | 196.22 g/mol | Low MW fragment; ensures the final coupled API remains compliant with Lipinski's Rule of 5. |
| CAS Registry Number | 1865088-94-3 | Unique identifier for procurement and global IP tracking. |
| Predicted Boiling Point | 371.9 ± 42.0 °C | Indicates high thermal stability, permitting the use of high-temperature reflux environments during synthesis. |
| Density | 1.171 ± 0.06 g/cm³ | Critical parameter for calculating solvent volumes during industrial scale-up. |
| H-Bond Donors | 1 (Amino group) | N,N-dimethylation removes the amide H-bond donor, optimizing the LogD profile. |
Validated Synthetic Methodology
To ensure absolute reproducibility, the following workflow is designed as a self-validating system . Each step incorporates specific In-Process Controls (IPCs) that chemically prove the success of the transformation before proceeding.
Step 1: Regioselective Nitration
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Procedure: Dissolve 4-fluoro-2-methylbenzoic acid in concentrated
at 0 °C. Slowly add a pre-cooled equimolar mixture of . Stir for 2 hours. -
Causality: The highly electronegative fluorine atom at the 4-position strongly directs the incoming nitronium ion (
) to the ortho position (C-5). The reaction is strictly maintained at 0 °C to prevent oxidative degradation of the 2-methyl group. -
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass
is fully converted to . Quenching over crushed ice precipitates the intermediate; successful solid formation visually validates the isolation.
Step 2: Acid Chloride Formation & Amidation
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Procedure: Suspend the nitrated intermediate in toluene. Add a catalytic amount of DMF, followed by 1.5 equivalents of thionyl chloride (
). Reflux until gas evolution ceases. Concentrate in vacuo, redissolve in anhydrous THF, and add excess dimethylamine ( ) at 0 °C. -
Causality:
is chosen over expensive peptide coupling agents (e.g., HATU) to ensure industrial scalability. DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate. -
Self-Validation (IPC): The physical cessation of
gas bubbling self-validates the completion of the acid chloride formation. Subsequent amide formation is confirmed by FT-IR, observing the shift of the stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide).
Step 3: Chemoselective Reduction
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Procedure: Dissolve the nitro-amide intermediate in methanol. Add 10% Pd/C catalyst (10% w/w). Stir vigorously under an
atmosphere (1 atm) at 25 °C for 4 hours. -
Causality: Catalytic hydrogenation with Pd/C is selected because the aromatic
bond is highly resistant to hydrogenolysis compared to or bonds. This guarantees chemoselective reduction of the nitro group to the target amine without defluorination side-reactions. -
Self-Validation (IPC): Volumetric hydrogen uptake will cease upon completion. Final validation is achieved via
NMR: the appearance of a broad singlet integrating to 2H around 5.0 ppm confirms the presence of the primary amine ( ), alongside the correct molecular ion 197.1 in LC-MS.
Figure 2: Self-validating synthetic workflow for 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide.
Application Workflow in Drug Discovery
Once synthesized, 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide is typically deployed in late-stage convergent synthesis. The sterically hindered, yet electronically activated 5-amino group serves as an ideal coupling partner for heteroaryl halides. By utilizing palladium-catalyzed Buchwald-Hartwig amination (e.g., using
References
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ChemSrc. "CAS 1865088-94-3 | 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide." ChemSrc Chemical Database, 2024. URL:[Link]
